molecular formula C7H7N3 B183301 5-Aminobenzimidazole CAS No. 934-22-5

5-Aminobenzimidazole

Cat. No. B183301
CAS RN: 934-22-5
M. Wt: 133.15 g/mol
InChI Key: WFRXSXUDWCVSPI-UHFFFAOYSA-N
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Description

5-Aminobenzimidazole (5-ABz) is a heterocyclic aromatic compound featuring both an amine and a benzimidazole functional group . It holds remarkable versatility and has found applications in chemical synthesis and biochemistry .


Synthesis Analysis

The synthesis of 5-Aminobenzimidazole involves several steps :

  • Hydrogenation reduction of the 5-nitro benzimidazolone


Chemical Reactions Analysis

The trace impurities discovered after extended storage of a 5-amino-benzimidazole library were determined as imidazo [4,5-g]quinazoline derivatives . The formation of this highly aromatic heterocyclic ring involved a novel multi-component reaction .


Physical And Chemical Properties Analysis

5-Aminobenzimidazole has low solubility in water and other solvents, but it dissolves easily in dimethylformamide, dioxane, and chloroform. It is also soluble in solvents such as acetone, methanol, ethanol, and ethyl acetate .

Scientific Research Applications

1. Fungicides in Agriculture

  • Application Summary: Benzimidazole fungicides, which include 5-Aminobenzimidazole, are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects . Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .
  • Methods of Application: The fungicides are applied to crops to prevent and control various plant diseases caused by fungi . The specific method of application and the relevant technical details or parameters would depend on the specific crop and the disease being targeted.
  • Results or Outcomes: The use of these fungicides has been shown to be effective in preventing and controlling various plant diseases caused by fungi .

2. Reduction of 5-Nitrobenzimidazole

  • Application Summary: 5-Aminobenzimidazole can be obtained from the reduction of 5-Nitrobenzimidazole . This process is carried out using osmium-polymeric membranes .
  • Methods of Application: The metallic osmium is obtained directly onto the considered membranes using a solution of osmium tetroxide (OsO4), dissolved in tert–butyl alcohol (t–Bu–OH) by reduction with molecular hydrogen . The process performance was tested for reduction of 5–nitrobenzimidazole to 5–aminobenzimidazole with molecular hydrogen .
  • Results or Outcomes: The paper presents the main aspects of the possible mechanism of transformation of 5–nitrobenzimidazole to 5–aminobenzimidazole with hydrogen gas in the reaction system with osmium–polymer membrane (Os–P) .

3. Antimicrobial and Antiviral Agents

  • Application Summary: Benzimidazole and its derivatives, including 5-Aminobenzimidazole, have remarkable biological properties, such as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, anti-Alzheimer’s, antiulcer, and antidiabetic . These compounds have been developed due to their therapeutic action and are used as antimicrobial and antiviral agents .
  • Results or Outcomes: The use of these compounds has been shown to be effective in preventing and controlling various diseases caused by microbes and viruses .

4. Corrosion Inhibitors

  • Application Summary: Benzimidazole derivatives, including 5-Aminobenzimidazole, are known to act as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn) and alloys . They are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .
  • Methods of Application: These inhibitors are added in small amounts to a corrosive solution, decreasing the rate of attack by the environment on metals . The specific method of application and the relevant technical details or parameters would depend on the specific metal and the corrosive environment.
  • Results or Outcomes: The use of these inhibitors has been shown to decrease the rate of corrosion of metals .

Safety And Hazards

5-Aminobenzimidazole is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRXSXUDWCVSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239406
Record name 5-Aminobenzimidazole
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Aminobenzimidazole

CAS RN

934-22-5, 55299-95-1
Record name 5-Aminobenzimidazole
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Record name 5-Aminobenzimidazole
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Record name 5-Aminobenzimidazole
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Record name 5-Aminobenzimidazole
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Record name Benzimidazol-5-ylamine
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Record name 5-AMINOBENZIMIDAZOLE
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Synthesis routes and methods

Procedure details

A solution of 5-nitrobenzimidazole (4.0 g, 25 mmol) and 10% Pd/C (0.5 g) was stirred under H2 for 12 h. The reaction mixture was filtered through Celite-assisted funnel and concentrated in vacuo, yielding 3.2 g (25 mmol, >95%) of the desired product, which was characterized by NMR and subjected to following reactions without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
481
Citations
V Ayala, DM Muñoz, ÁE Lozano… - Journal of Polymer …, 2006 - Wiley Online Library
… through the polycondensation of 2-(4-aminophenyl)-5-aminobenzimidazole (p-DABI) and 2-(3-aminophenyl)-5-aminobenzimidazole (m-DABI) with various ethylene oxide acid chlorides…
Number of citations: 32 onlinelibrary.wiley.com
Y Sui, J Li, T Wang, D Sun, C Huang, F Zhang, L Shan… - Polymer, 2021 - Elsevier
… In this work, active curing catalyst of 5-aminobenzimidazole is introduced in covalent bond to get a low temperature curable polyimide with superior comprehensive properties. The …
Number of citations: 19 www.sciencedirect.com
W Shi, DQ Lin, HF Tong, JX Yun, SJ Yao - Journal of Chromatography A, 2015 - Elsevier
… Two HCIC ligands, MEP and 5-aminobenzimidazole (ABI), were coupled onto the matrix to prepared new resins for EBA. The former represents the typical HCIC ligand, and the latter is …
Number of citations: 19 www.sciencedirect.com
V Bobošík, V Milata, D Ilavský… - … of Czechoslovak chemical …, 1992 - cccc.uochb.cas.cz
Alkoxymethylene derivatives I of 2,4-pentanedione, 3-oxobutanenitrile, and methyl and ethyl 3-oxobutanoates with substituted 1-phenyl-5-aminobenzimidazoles and -benzotriazoles II …
Number of citations: 9 cccc.uochb.cas.cz
SA Nikolaevskii, YV Koshchienko… - Russian Journal of …, 2014 - Springer
Alkyl-2-(2-tosylaminophenyl)-5-aminobenzimidazole and related zinc complexes are synthesized. The structure of the complex with zinc pivalate is determined by X-ray diffraction …
Number of citations: 10 link.springer.com
S Trivulzio, R Colombo, G Rossoni, E Caironi - Pharmacological research …, 1988 - Elsevier
… The effects of 5-aminobenzimidazole on isolated guinea pig auricle stimulated by betazole are … 4-Amino and 5-aminobenzimidazole were prepared with a procedure to be published. …
Number of citations: 8 www.sciencedirect.com
C Yin, J Dong, W Tan, J Lin, D Chen, Q Zhang - Polymer, 2015 - Elsevier
Structural evolution induced by cyclization reaction and heat-drawing of polyimide (PI) fibers containing the 2-(4-aminophenyl)-5-aminobenzimidazole moiety was studied by means of …
Number of citations: 56 www.sciencedirect.com
XM Dai, H Gao, R Zhang, ZJ Du, TF Shi, XL Ji… - Chinese Journal of …, 2019 - Springer
A series of polyamic acid copolymers (co-PAAs) with para-hydroxyl groups was synthesized using two diamine monomers, namely p-phenylenediamine (p-PDA) and 5-amino-2-(2-…
Number of citations: 7 link.springer.com
Y Jiao, G Chen, H Zhou, F Zhang, X Chen, Y Li… - Journal of Polymer …, 2019 - Springer
A series of poly(benzimidazole-imide)s (PBIPIs) derived from different dianhydrides and 2-(3-aminophenyl)-5-aminobenzimidazole (m-BIA) were synthesized via thermal imidization to …
Number of citations: 4 link.springer.com
T Liu, DQ Lin, CX Wang, SJ Yao - Journal of Separation …, 2016 - Wiley Online Library
… Recently, a novel HCIC ligand, 5-aminobenzimidazole (ABI) has been developed to improve binding affinity between HCIC resins and hIgG 6-9, and DBC of hIgG onto the ABI-based …

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